1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine 1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17621107
InChI: InChI=1S/C11H21NO8S2/c1-11(2,3)18-10(13)12-6-8(19-21(4,14)15)9(7-12)20-22(5,16)17/h8-9H,6-7H2,1-5H3
SMILES:
Molecular Formula: C11H21NO8S2
Molecular Weight: 359.4 g/mol

1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine

CAS No.:

Cat. No.: VC17621107

Molecular Formula: C11H21NO8S2

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine -

Specification

Molecular Formula C11H21NO8S2
Molecular Weight 359.4 g/mol
IUPAC Name tert-butyl 3,4-bis(methylsulfonyloxy)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C11H21NO8S2/c1-11(2,3)18-10(13)12-6-8(19-21(4,14)15)9(7-12)20-22(5,16)17/h8-9H,6-7H2,1-5H3
Standard InChI Key QEFAZXPWLQHESA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C(C1)OS(=O)(=O)C)OS(=O)(=O)C

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s core consists of a five-membered pyrrolidine ring, a saturated heterocycle with one nitrogen atom. The nitrogen is protected by a Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}), which enhances stability during synthetic manipulations. At the 3- and 4-positions, methylsulfonyloxy (SO2OCH3\text{SO}_2\text{OCH}_3) groups are installed, rendering these positions highly electrophilic and susceptible to nucleophilic substitution reactions. This dual functionalization distinguishes it from simpler pyrrolidine derivatives and underpins its utility in multi-step syntheses.

Table 1: Key Chemical Identifiers

PropertyValue
CAS NumberNot publicly disclosed
Molecular FormulaC11H21NO8S2\text{C}_{11}\text{H}_{21}\text{NO}_{8}\text{S}_{2}
Molecular Weight359.4 g/mol
IUPAC Nametert-Butyl 3,4-bis(methylsulfonyloxy)pyrrolidine-1-carboxylate

Synthesis and Industrial Production

Quality Control and Characterization

Post-synthesis, the compound is purified via column chromatography or recrystallization. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy confirm purity and structural integrity. 1H^1\text{H}-NMR typically reveals resonances for the Boc group’s tert-butyl protons (~1.45 ppm) and the methylsulfonyloxy groups (~3.07 ppm).

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents like DCM and dimethylformamide (DMF), which facilitates its use in organic reactions. Its Boc group confers stability against nucleophiles and bases, while the methylsulfonyloxy groups enhance electrophilicity.

Table 2: Predicted Physicochemical Parameters

ParameterValue
LogP (Partition Coefficient)~2.74 (estimated)
Topological Polar Surface Area81.29 Ų
Hydrogen Bond Acceptors5

Note: Data inferred from structurally analogous compounds due to limited experimental values for the target molecule .

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The compound’s primary application lies in its use as a multifunctional intermediate for constructing pharmacologically active molecules. The methylsulfonyloxy groups serve as excellent leaving groups, enabling nucleophilic displacement reactions to introduce amines, thiols, or other nucleophiles. For instance, it could act as a precursor to kinase inhibitors or antibiotics by facilitating ring-opening or cross-coupling reactions.

Case Study: Hypothetical Drug Synthesis

Consider a scenario where 1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine is used to synthesize a protease inhibitor:

  • Displacement of Mesyl Groups: Treatment with a primary amine replaces the methylsulfonyloxy groups, yielding a diamino-pyrrolidine derivative.

  • Boc Deprotection: Acidic conditions (e.g., HCl in dioxane) remove the Boc group, exposing the amine for further functionalization.

  • Final Coupling: The free amine reacts with a carboxylic acid derivative to form an amide bond, completing the target molecule.

This pathway highlights the compound’s versatility in introducing diverse substituents while maintaining stereochemical control.

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